1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine
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Overview
Description
1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine is an organic compound that features a fluorine atom and a nitro group attached to a benzene ring, with a dimethylmethanamine group
Preparation Methods
The synthesis of 1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine typically involves the nitration of 3-fluoroaniline followed by a series of reactions to introduce the dimethylmethanamine group. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, tin(II) chloride, and hydrochloric acid. Major products formed from these reactions include the corresponding amino derivatives and substituted benzene compounds.
Scientific Research Applications
1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine can be compared with similar compounds such as:
3-Fluoro-4-nitroaniline: Similar structure but lacks the dimethylmethanamine group.
4-Fluoro-3-nitroaniline: Similar structure with different positioning of the fluorine and nitro groups.
N,N-Dimethyl-3-fluoro-4-nitrobenzylamine: Similar structure with a benzylamine group instead of methanamine.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-11(2)6-7-3-4-9(12(13)14)8(10)5-7/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVOTHVBXZVAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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